2-bromo-N-(2-methoxy-5-methylphenyl)butanamide
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Overview
Description
2-Bromo-N-(2-methoxy-5-methylphenyl)butanamide is a chemical compound with the molecular formula C12H16BrNO2 and a molecular weight of 286.16 g/mol . This compound is characterized by the presence of a bromine atom, a methoxy group, and a methyl group attached to a phenyl ring, along with a butanamide moiety. It is primarily used in research settings and has various applications in chemistry and biology.
Preparation Methods
The synthesis of 2-bromo-N-(2-methoxy-5-methylphenyl)butanamide typically involves the bromination of a precursor compound followed by amide formation. One common synthetic route includes the following steps:
Bromination: The precursor compound, such as 2-methoxy-5-methylphenylbutanoic acid, is treated with a brominating agent like bromine or N-bromosuccinimide (NBS) to introduce the bromine atom.
Amide Formation: The brominated intermediate is then reacted with an amine, such as 2-methoxy-5-methylphenylamine, under appropriate conditions to form the final amide product.
Chemical Reactions Analysis
2-Bromo-N-(2-methoxy-5-methylphenyl)butanamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions or amines, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Common reagents and conditions used in these reactions include strong acids or bases for hydrolysis, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction.
Scientific Research Applications
2-Bromo-N-(2-methoxy-5-methylphenyl)butanamide has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is used in biochemical studies to investigate the effects of brominated amides on biological systems.
Medicine: Research is ongoing to explore its potential therapeutic applications, although no specific medical uses have been established yet.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-bromo-N-(2-methoxy-5-methylphenyl)butanamide is not well-understood. it is believed to interact with specific molecular targets and pathways in biological systems. The bromine atom and the amide group may play a role in its reactivity and interactions with enzymes or receptors .
Comparison with Similar Compounds
2-Bromo-N-(2-methoxy-5-methylphenyl)butanamide can be compared with other similar compounds, such as:
- 2-Bromo-N-(3-methoxyphenyl)butanamide
- 2-Bromo-N-(4-methylphenyl)butanamide
- 2-Bromo-N-(2,5-dimethylphenyl)butanamide
- 2-Bromo-N-(2-ethyl-6-methylphenyl)butanamide
These compounds share similar structural features but differ in the position and type of substituents on the phenyl ring. The unique combination of substituents in this compound contributes to its distinct chemical and biological properties.
Properties
IUPAC Name |
2-bromo-N-(2-methoxy-5-methylphenyl)butanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrNO2/c1-4-9(13)12(15)14-10-7-8(2)5-6-11(10)16-3/h5-7,9H,4H2,1-3H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMNJXPFMNPDBBF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=C(C=CC(=C1)C)OC)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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